Bis(pentamethylcyclopentadienyl)ruthenium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(pentamethylcyclopentadienyl)ruthenium, also known as decamethylruthenocene, is an organometallic compound with the formula Ru(C₅(CH₃)₅)₂. This compound is part of the metallocene family, where a metal atom is sandwiched between two cyclopentadienyl anions. It is known for its stability and unique chemical properties, making it a valuable compound in various scientific research and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bis(pentamethylcyclopentadienyl)ruthenium can be synthesized through the reaction of pentamethylcyclopentadiene with ruthenium trichloride. The process involves the following steps:
Preparation of Pentamethylcyclopentadiene: Pentamethylcyclopentadiene is first prepared by methylating cyclopentadiene.
Reaction with Ruthenium Trichloride: The prepared pentamethylcyclopentadiene is then reacted with ruthenium trichloride in the presence of a reducing agent such as zinc or sodium methoxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(pentamethylcyclopentadienyl)ruthenium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ruthenium(III) complexes.
Reduction: It can be reduced to form ruthenium(II) complexes.
Substitution: Ligand substitution reactions are common, where the cyclopentadienyl ligands can be replaced with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand substitution reactions often require the presence of a coordinating solvent like tetrahydrofuran (THF) and elevated temperatures.
Major Products
The major products formed from these reactions include various ruthenium complexes with different oxidation states and ligand environments. These products are valuable in catalysis and materials science .
Wissenschaftliche Forschungsanwendungen
Bis(pentamethylcyclopentadienyl)ruthenium has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in hydrogenation and polymerization reactions.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of advanced materials, including conductive polymers and nanomaterials.
Wirkmechanismus
The mechanism by which bis(pentamethylcyclopentadienyl)ruthenium exerts its effects involves several molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentamethylcyclopentadienyl ruthenium dichloride dimer: This compound has similar structural features but different reactivity and applications.
Bis(cyclopentadienyl)ruthenium: Another metallocene with distinct chemical properties and uses.
Uniqueness
Bis(pentamethylcyclopentadienyl)ruthenium is unique due to its high stability, ease of synthesis, and versatile reactivity. Its ability to undergo various chemical transformations and its potential in biomedical applications set it apart from other similar compounds .
Eigenschaften
Molekularformel |
C20H30Ru |
---|---|
Molekulargewicht |
371.5 g/mol |
IUPAC-Name |
1,2,3,5,5-pentamethylcyclopenta-1,3-diene;ruthenium(2+) |
InChI |
InChI=1S/2C10H15.Ru/c2*1-7-6-10(4,5)9(3)8(7)2;/h2*1-5H3;/q2*-1;+2 |
InChI-Schlüssel |
FKLMTDKUVVCXES-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=[C-]C(C(=C1C)C)(C)C.CC1=[C-]C(C(=C1C)C)(C)C.[Ru+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.